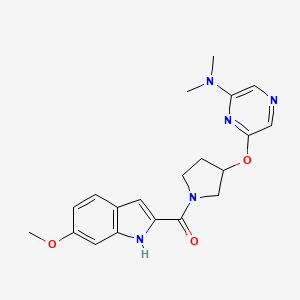
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is a complex organic molecule that features a combination of pyrazine, pyrrolidine, and indole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” likely involves multiple steps, including the formation of the pyrazine, pyrrolidine, and indole rings, followed by their coupling. Typical reaction conditions might include:
Formation of pyrazine ring: This could involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Formation of pyrrolidine ring: This might be achieved through cyclization reactions involving amines and carbonyl compounds.
Formation of indole ring: This could involve Fischer indole synthesis or other cyclization methods.
Coupling reactions: The final step would involve coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring might be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety could be reduced to an alcohol.
Substitution: The dimethylamino group on the pyrazine ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
The compound might be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It could be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with biological targets. This might involve binding to specific enzymes or receptors, altering their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar compounds might include other pyrazine, pyrrolidine, and indole derivatives.
Comparison: The uniqueness of the compound could be highlighted by its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-24(2)18-10-21-11-19(23-18)28-15-6-7-25(12-15)20(26)17-8-13-4-5-14(27-3)9-16(13)22-17/h4-5,8-11,15,22H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXLAWVFMFCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624148.png)
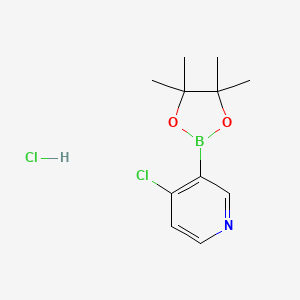
![N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2624150.png)

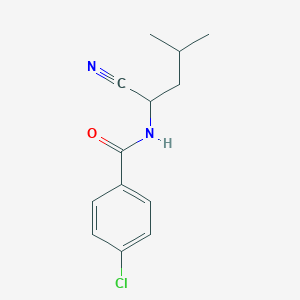
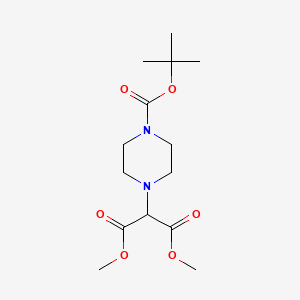
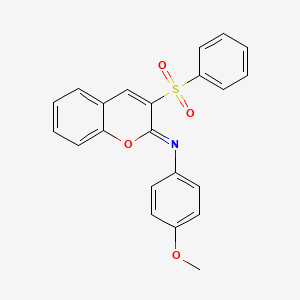
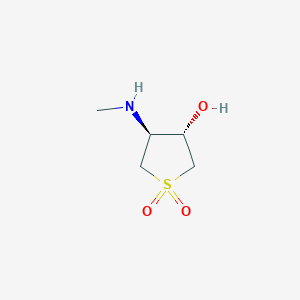
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B2624163.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2624164.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2624167.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2624168.png)
![N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2624170.png)
